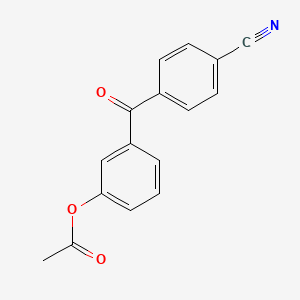

3-Acetoxy-4'-cyanobenzophenone

Description

3-Acetoxy-4'-cyanobenzophenone is a benzophenone derivative characterized by an acetoxy group at the 3-position and a cyano substituent at the 4'-position of the benzophenone scaffold. This compound is primarily utilized in industrial and scientific research, particularly as a synthetic precursor or intermediate in organic chemistry . Its structural features, such as the electron-withdrawing cyano group and the acetyl-protected hydroxyl group, influence its reactivity and stability, making it suitable for specialized applications in photochemistry, materials science, or pharmaceutical synthesis.

Propriétés

IUPAC Name |

[3-(4-cyanobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c1-11(18)20-15-4-2-3-14(9-15)16(19)13-7-5-12(10-17)6-8-13/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQHBBYSMZAPZJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641639 | |

| Record name | 3-(4-Cyanobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-71-5 | |

| Record name | 3-(4-Cyanobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetoxy-4’-cyanobenzophenone typically involves the acetylation of 4’-cyanobenzophenone. One common method includes the reaction of 4’-cyanobenzophenone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to ensure complete acetylation .

Industrial Production Methods: Industrial production of 3-Acetoxy-4’-cyanobenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Acetoxy-4’-cyanobenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the cyanobenzophenone moiety to amines.

Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of various substituted benzophenones.

Applications De Recherche Scientifique

3-Acetoxy-4’-cyanobenzophenone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mécanisme D'action

The mechanism of action of 3-Acetoxy-4’-cyanobenzophenone involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, which may interact with cellular components. The cyanobenzophenone moiety can interact with proteins and enzymes, potentially inhibiting their activity and affecting cellular pathways .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues of 3-Acetoxy-4'-cyanobenzophenone include:

- 3-Acetoxy-4'-butylbenzophenone (CAS 890099-92-0): Features a butyl group instead of cyano at the 4'-position.

- 3-Acetoxy-4'-isopropylbenzophenone: Substitutes the cyano group with an isopropyl moiety.

- Ortho-cyanobenzophenone derivatives: Differ in substitution patterns (e.g., cyano at ortho vs. para positions).

Key Differences

- Reactivity: The cyano group in this compound enhances electrophilicity compared to alkyl-substituted analogues, enabling participation in nucleophilic aromatic substitutions or cross-coupling reactions. However, this also increases sensitivity to hydrolysis under basic conditions .

- Synthesis Challenges: Para-cyanobenzophenones require anhydrous conditions and specific bases (e.g., K₃PO₄ hydrate) for optimal yields, unlike alkyl-substituted derivatives, which are more straightforward to synthesize .

- Applications: Alkyl-substituted derivatives (e.g., butyl, isopropyl) are prioritized for bulk industrial use due to stability and cost-effectiveness, while the cyano variant is reserved for niche research applications .

Research and Industrial Relevance

- Pharmaceutical Intermediates: The acetoxy group in these compounds serves as a protective moiety for phenolic hydroxyl groups, critical in multi-step syntheses of drug candidates .

- Materials Science: Cyano-substituted benzophenones may act as photoinitiators or UV stabilizers, though their commercial discontinuation suggests challenges in scalability .

Activité Biologique

3-Acetoxy-4'-cyanobenzophenone, a compound with the chemical formula C16H13NO3, has garnered attention in recent years due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and antioxidant effects, supported by data tables and relevant case studies.

This compound is characterized by its acetoxy and cyano functional groups attached to a benzophenone structure. These functional groups contribute to its reactivity and biological activity.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that benzophenone derivatives can inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that certain derivatives displayed minimum inhibitory concentrations (MICs) against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 64 | MRSA |

| This compound | 128 | E. coli |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

2. Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, it has been shown to induce apoptosis in cancer cells through multiple mechanisms:

- Cell Cycle Arrest : The compound inhibits key proteins involved in cell cycle regulation, leading to G1-phase arrest.

- Apoptotic Pathways : It activates caspase cascades, promoting apoptosis via the mitochondrial pathway.

- Inhibition of Metastasis : The compound reduces the expression of matrix metalloproteinases (MMPs) and interleukins associated with tumor metastasis.

| Mechanism of Action | Effect |

|---|---|

| Cell Cycle Arrest | G1-phase inhibition |

| Apoptosis Induction | Caspase activation |

| Metastasis Inhibition | Reduced MMP expression |

Case studies have demonstrated the effectiveness of this compound in inhibiting tumor growth in animal models, suggesting its potential as a therapeutic agent.

3. Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and reduce oxidative stress. This activity is crucial for protecting cells from oxidative damage, which is linked to various diseases, including cancer.

Research indicates that the compound enhances the activity of antioxidant enzymes, thereby contributing to its protective effects against oxidative stress.

Case Studies

Several studies have highlighted the biological activities of this compound:

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of benzophenone derivatives against a panel of bacterial strains, revealing promising results for this compound with significant inhibition rates.

- Cancer Research : In vitro studies on human cancer cell lines showed that the compound effectively induced apoptosis and inhibited cell proliferation, supporting its potential use in cancer therapy.

- Oxidative Stress Protection : Animal models demonstrated that treatment with this compound resulted in reduced biomarkers of oxidative stress, indicating its role as an antioxidant agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.